
3-Fluoro-5-hydroxypyridine-2-carboxylic acid
Overview
Description
3-Fluoro-5-hydroxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4FNO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in various research fields, including medicine and drug discovery.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis
The molecular weight of this compound is 157.1 . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas in a well-ventilated place and kept in its original container .Scientific Research Applications
Antibacterial Properties
3-Fluoro-5-hydroxypyridine-2-carboxylic acid and its derivatives have shown significant potential in the development of antibacterial agents. For instance, the synthesis and evaluation of various pyridonecarboxylic acids, including analogs of this compound, have demonstrated notable antibacterial activity. These compounds have been observed to be more effective than certain existing antibacterial agents, such as enoxacin, in both in vitro and in vivo studies, highlighting their potential for further biological investigation and development (Egawa et al., 1984).
Insulin-Mimetic Activities
Research has been conducted on metal complexes involving 3-hydroxypyridine-2-carboxylic acid, a close relative of this compound. These complexes have been synthesized and characterized, with studies revealing their insulin-mimetic activities. This was determined through in vitro measurements, such as the inhibition of free fatty acid release from epinephrine-treated, isolated rat adipocytes. Among these complexes, specific compounds showed potent insulin-mimetic activity, suggesting potential applications in diabetes treatment and metabolic research (Nakai et al., 2005).
Photophysics Study
3-Hydroxy-picolinic acid, closely related to this compound, has been studied using quantum chemistry methods to understand its photophysics. These studies have shown that the carboxylic group in the compound acts as a transmitter of protons between various atoms, influencing the photophysics of the system. This research contributes to a deeper understanding of the photophysical behavior of similar compounds (Rode & Sobolewski, 2012).
Antitumor Potential
Studies have explored the antitumor potential of various this compound derivatives. For instance, research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids has revealed moderate cytotoxic activity against different tumor cell lines. These findings suggest that derivatives of this compound could be potential candidates for antitumor drug development (Tsuzuki et al., 2004).
Properties
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMHELXLSUNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



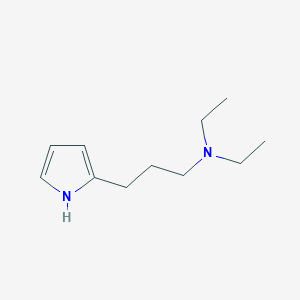

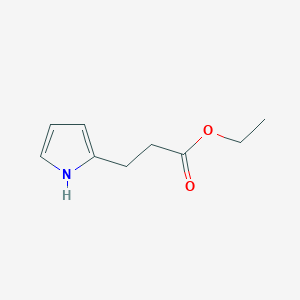
![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
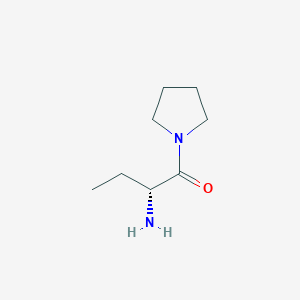

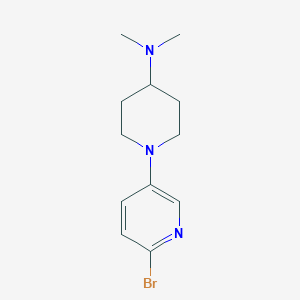
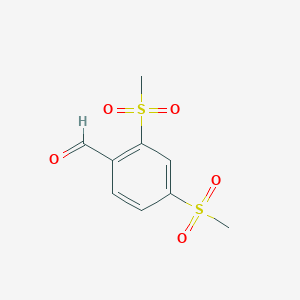



![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)

